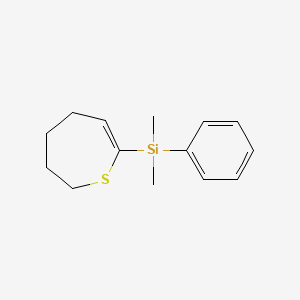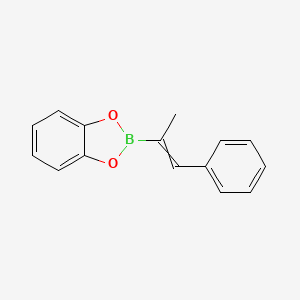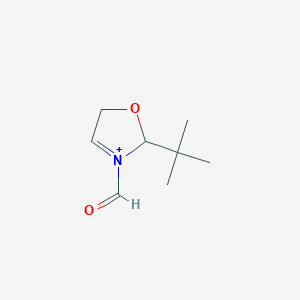
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two 4-methylphenyl groups attached to the 4 and 7 positions of the benzothiadiazole core. Benzothiadiazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole typically involves the reaction of 4-methylbenzenamine with 4,7-dibromo-2,1,3-benzothiadiazole. The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as sodium tert-butoxide. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole core to a dihydrobenzothiadiazole.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in applications such as organic electronics. In biological systems, the compound can interact with proteins and nucleic acids, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bibenzo[c]thiophene: Another compound with similar electronic properties, used in optoelectronic applications.
4,7-Bis(8-bromonaphthalen-1-yl)benzo[c][1,2,5]thiadiazole: A structurally related compound used in the synthesis of organic semiconductors.
Uniqueness
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propiedades
Número CAS |
870485-26-0 |
|---|---|
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4,7-bis(4-methylphenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H16N2S/c1-13-3-7-15(8-4-13)17-11-12-18(20-19(17)21-23-22-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clave InChI |
OQFYDGFXCOSTRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)



![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)

